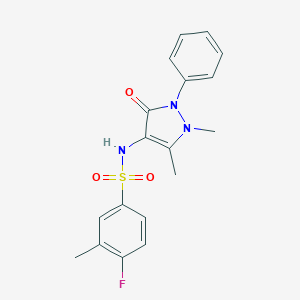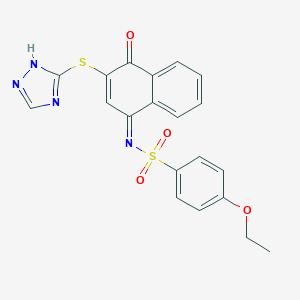
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes.
作用机制
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors exert their pharmacological effects by inhibiting the activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide, which results in increased levels of incretin hormones. This leads to improved insulin secretion and glucose control in patients with type 2 diabetes. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have been shown to have other beneficial effects, such as reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have been shown to have a number of biochemical and physiological effects. They improve glucose control by increasing insulin secretion and decreasing glucagon secretion. They also reduce inflammation and oxidative stress, which are important factors in the development of type 2 diabetes. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have been shown to improve endothelial function, which may have implications for the prevention of cardiovascular disease.
实验室实验的优点和局限性
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have several advantages for use in lab experiments. They are relatively easy to synthesize and can be used in a variety of in vitro and in vivo assays. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors also have some limitations. They can be expensive to produce, and their effects may vary depending on the experimental conditions and the specific N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitor used.
未来方向
There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors. One area of interest is the development of more potent and selective N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors. Another area of interest is the investigation of the long-term effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors on glucose control and cardiovascular outcomes. Additionally, there is interest in exploring the potential use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide, which leads to improved glucose control and other beneficial effects. While there are some limitations to their use in lab experiments, there are also many opportunities for future research in this area.
合成方法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors involves the reaction of a pyrazole derivative with a sulfonamide compound. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified and characterized using various analytical techniques.
科学研究应用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They work by inhibiting the enzyme dipeptidyl peptidase-4 (N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide), which is responsible for the degradation of incretin hormones. Incretin hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose control in patients with type 2 diabetes.
属性
分子式 |
C18H18FN3O3S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-12-11-15(9-10-16(12)19)26(24,25)20-17-13(2)21(3)22(18(17)23)14-7-5-4-6-8-14/h4-11,20H,1-3H3 |
InChI 键 |
UTRMGYXFTDOFDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)F |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)

![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)